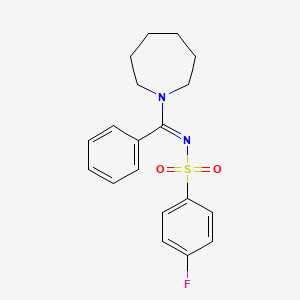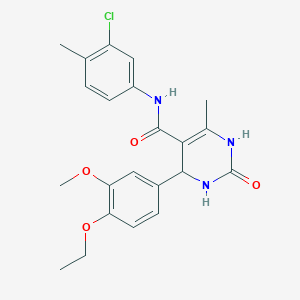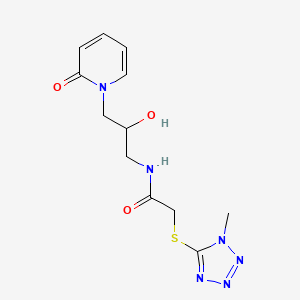![molecular formula C8H11F3N4O3 B2945810 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine CAS No. 1856093-84-9](/img/structure/B2945810.png)
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine has been studied for its potential applications in a range of scientific research areas. It has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential as a cancer treatment, with promising results in preclinical studies. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It may also have effects on neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in preclinical studies. It may also have effects on neurotransmitter systems in the brain, with potential applications in the treatment of neurological disorders. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine for lab experiments is its low toxicity and good bioavailability. This makes it a safe and effective compound to use in preclinical studies. However, one limitation is that the exact mechanism of action is not fully understood, which may make it more difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine. Some possible areas of study include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential applications in the treatment of neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and to design experiments to study its effects. Overall, this compound shows great promise for a range of scientific research applications.
Méthodes De Synthèse
The synthesis of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine involves the reaction of 3,3,3-trifluoropropyl bromide with 4-nitro-1H-pyrazole in the presence of sodium hydride. The resulting product is then treated with ethylenediamine to yield the final compound. This synthesis method has been shown to be effective and efficient, with high yields and purity.
Propriétés
IUPAC Name |
2-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O3/c9-8(10,11)1-4-18-7-6(15(16)17)5-14(13-7)3-2-12/h5H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBYTTXBNAONPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCN)OCCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B2945728.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2945729.png)

![2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol](/img/structure/B2945733.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2945735.png)

![2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2945739.png)
![5-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2945741.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)
![6-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B2945743.png)
![2-[Isobutyryl(methyl)amino]acetic acid](/img/structure/B2945748.png)

